molecular formula C11H12N2OS B12002475 2-(dimethylamino)-5-phenyl-1,3-thiazol-4(5H)-one

2-(dimethylamino)-5-phenyl-1,3-thiazol-4(5H)-one

Cat. No.: B12002475
M. Wt: 220.29 g/mol
InChI Key: FLCLWJHXLHOEJA-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-5-phenyl-1,3-thiazol-4(5H)-one is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a dimethylamino group and a phenyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)-5-phenyl-1,3-thiazol-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a dimethylamino-substituted thiourea with a phenacyl bromide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-5-phenyl-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole, altering its chemical properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or thiazole ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazoles and tetrahydrothiazoles.

    Substitution: Various substituted thiazoles with different functional groups.

Scientific Research Applications

2-(Dimethylamino)-5-phenyl-1,3-thiazol-4(5H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives, which are valuable in organic synthesis and material science.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for developing antimicrobial and anticancer agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-(dimethylamino)-5-phenyl-1,3-thiazol-4(5H)-one exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, altering their activity. The presence of the dimethylamino group can enhance its ability to penetrate cell membranes and interact with intracellular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, further influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethyl methacrylate: Another compound with a dimethylamino group, used in polymer chemistry.

    N,N-Dimethylaniline: A tertiary amine with a dimethylamino group attached to a phenyl ring, used in dye synthesis.

    Dimethylethanolamine: A bifunctional compound with both a tertiary amine and a primary alcohol group, used in skin care products and as a nootropic.

Uniqueness

2-(Dimethylamino)-5-phenyl-1,3-thiazol-4(5H)-one stands out due to its thiazole ring structure, which imparts unique chemical reactivity and biological activity. The combination of the dimethylamino and phenyl groups enhances its versatility in various applications, making it a valuable compound in both research and industry.

Properties

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

2-(dimethylamino)-5-phenyl-1,3-thiazol-4-one

InChI

InChI=1S/C11H12N2OS/c1-13(2)11-12-10(14)9(15-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3

InChI Key

FLCLWJHXLHOEJA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=O)C(S1)C2=CC=CC=C2

Origin of Product

United States

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